4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
The compound “4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings12. They have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity2.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the design and synthesis of new compounds as potential therapeutic agents12. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is essentially planar with the pyrrole and pyrimidine rings inclined to one another34. In the crystal, molecules are connected via pairs of N-H⋯N hydrogen bonds, forming inversion dimers34.
Chemical Reactions Analysis
Pyrimidine derivatives have been shown to have various chemical reactions. For instance, they have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials5.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For example, one compound was reported as a white solid with a melting point of 91–92°C2.
Scientific Research Applications
Application 1: Antioxidant and Antimicrobial Efficacy Studies
- Methods of Application or Experimental Procedures: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized compound was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more harmful to various strains of bacteria and fungi compared to the ligand . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds . The compound was found to be a better antioxidant than the metal complexes .
Application 2: Neuroprotective and Anti-neuroinflammatory Agents
- Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Application 3: Antiproliferative Activity
- Summary of the Application: The compound has shown good antiproliferative activity against A549 lung carcinoma cells .
- Methods of Application or Experimental Procedures: The compound was likely tested in vitro using the A549 cell line, although the specific experimental procedures were not detailed in the available literature .
- Results or Outcomes: The compound demonstrated good antiproliferative activity, suggesting potential for further study in the context of lung cancer treatment .
Application 4: Antibiotic Drug
- Summary of the Application: Disubstituted pyrimidine containing antibiotic drug .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available literature .
- Results or Outcomes: The compound is part of an antibiotic drug, suggesting it has antimicrobial properties .
Safety And Hazards
In terms of safety, pyrimidine derivatives are generally considered low-toxicity substances. However, long-term or excessive exposure to these compounds can lead to irritation of the respiratory mucosa, eyes, and skin6.
Future Directions
The future directions of research on pyrimidine derivatives are promising. They have been studied in the development of new therapies, especially for cancer treatment12. The modulation of receptor tyrosine kinase (RTK) pathways by the inhibition of histone deacetylases (HDACs) has become a promising approach for cancer therapy1. Thus, the novel scaffolds of pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents2.
properties
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONTHNNIGLUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365912 | |
Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
650628-54-9 | |
Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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